molecular formula C22H18O2S B14406244 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene CAS No. 89703-85-5

6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene

Cat. No.: B14406244
CAS No.: 89703-85-5
M. Wt: 346.4 g/mol
InChI Key: NCFNGFQXWYIISF-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of methoxy groups at the 6 and 4 positions, a phenyl group at the 2 position, and another phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a Friedel-Crafts acylation, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings.

Scientific Research Applications

6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or materials properties are required.

Properties

CAS No.

89703-85-5

Molecular Formula

C22H18O2S

Molecular Weight

346.4 g/mol

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene

InChI

InChI=1S/C22H18O2S/c1-23-17-10-8-15(9-11-17)21-19-13-12-18(24-2)14-20(19)25-22(21)16-6-4-3-5-7-16/h3-14H,1-2H3

InChI Key

NCFNGFQXWYIISF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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